molecular formula C13H14ClNO3 B3078564 (2,6-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride CAS No. 1052525-18-4

(2,6-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride

Cat. No. B3078564
CAS RN: 1052525-18-4
M. Wt: 267.71 g/mol
InChI Key: HYOGFGHACKAXOY-UHFFFAOYSA-N
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Description

  • It is used primarily for proteomics research .

Scientific Research Applications

Structural and Vibrational Analysis

(2,6-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride and related compounds have been a subject of interest in structural and vibrational analysis studies. Researchers have used spectroscopies like infrared and Raman, and nuclear magnetic resonance (NMR) to characterize these compounds. Density functional theory (DFT) has been employed to study the structure and vibrational properties, providing insights into stable conformations and harmonic vibrational wavenumbers (Romano et al., 2012).

Synthesis and Structural Aspects

The synthesis and structural aspects of derivatives of this compound have been explored in various studies. This includes the preparation of amide-containing isoquinoline derivatives and their interaction with mineral acids, leading to the formation of gels and crystalline solids (Karmakar et al., 2007).

Antimicrobial Activity

Researchers have explored the antimicrobial activity of compounds derived from this compound. These studies involved the synthesis of various compounds and their evaluation against bacterial and fungal growth, showing significant inhibition (Ahmed et al., 2006).

Molecular Electronic Delocalization and Energy Gaps

The characteristics of electronic delocalization and the topological properties of electronic charge density of these compounds have been investigated. Studies have also looked into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, providing valuable information on their electronic properties (Romano et al., 2013).

Molecular Rearrangement and Synthesis

There have been studies on the molecular rearrangement and synthesis of various derivatives of this compound, contributing to the understanding of their chemical behavior and potential applications in synthesis (Klásek et al., 2003).

Co-crystals and Salts Formation

The formation of co-crystals and salts involving quinoline derivatives, including those related to this compound, has been a subject of interest. These studies provide insights into their structural properties and potential applications (Karmakar et al., 2009).

Spectroscopic Characterization

Spectroscopic characterization of these compounds is crucial for understanding their chemical properties. Studies have employed various spectroscopic techniques for this purpose, aiding in the structural elucidation and understanding of their physical and chemical properties (Ramasamy et al., 2010).

Future Directions

: Santa Cruz Biotechnology : CymitQuimica

properties

IUPAC Name

2-(2,6-dimethylquinolin-4-yl)oxyacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3.ClH/c1-8-3-4-11-10(5-8)12(6-9(2)14-11)17-7-13(15)16;/h3-6H,7H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOGFGHACKAXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)OCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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